molecular formula C25H19N7OS B15283529 1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(pyridin-2-yl)-1H-benzimidazole

1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(pyridin-2-yl)-1H-benzimidazole

カタログ番号: B15283529
分子量: 465.5 g/mol
InChIキー: QMHRPNIOGAZVIH-SDNWHVSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a hybrid heterocyclic molecule featuring a benzimidazole core substituted at position 1 with a triazolo[3,4-b][1,3,4]thiadiazole moiety and at position 2 with a pyridin-2-yl group. The triazolothiadiazole ring is further modified at position 6 with a (E)-2-(4-methoxyphenyl)ethenyl substituent.

特性

分子式

C25H19N7OS

分子量

465.5 g/mol

IUPAC名

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H19N7OS/c1-33-18-12-9-17(10-13-18)11-14-23-30-32-22(28-29-25(32)34-23)16-31-21-8-3-2-6-19(21)27-24(31)20-7-4-5-15-26-20/h2-15H,16H2,1H3/b14-11+

InChIキー

QMHRPNIOGAZVIH-SDNWHVSQSA-N

異性体SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6

正規SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl ether typically involves multiple steps, starting with the preparation of the individual ring systems. The triazole and thiadiazole rings can be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide. The benzimidazole ring is often prepared via the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final step involves the coupling of these ring systems under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

化学反応の分析

Types of Reactions

Methyl 4-[2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

作用機序

The mechanism of action of methyl 4-[2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

類似化合物との比較

Triazolothiadiazole Derivatives

  • KA39 (2-((6-(2,5-Dinitrophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl)Methyl)-4,5-Dimethoxy-N,N-Dimethylbenzene Sulfonamide): Shares the triazolo[3,4-b]thiadiazole core but replaces the benzimidazole with a sulfonamide group. Exhibits potent anticancer activity (GI₅₀ = 0.5–1.2 μM against colorectal cancer) via immunogenic modulation .
  • 3-[6-(4-Methoxyphenyl)-Triazolo[3,4-b]Thiadiazol-3-yl]-1H-Indole (5b) :
    • Contains a 4-methoxyphenyl substituent on the triazolothiadiazole ring, similar to the target compound.
    • Demonstrates anti-inflammatory and Bcl-2-targeted anticancer activity (IC₅₀ = 8.3 μM against MCF-7) .

Benzimidazole Derivatives

  • O2N-BZM7 (6-Nitro-2-[(Pyridin-2-yl)Methanesulfinyl]-1H-Benzimidazole):
    • Features a pyridin-2-yl group and nitro substituent on benzimidazole.
    • Potent trichomonacidal activity (IC₅₀ = 2.8 μM against Trichomonas vaginalis) .
  • 2-[4-(4-Fluorophenoxy)Pyridin-2-yl]-1H-Benzimidazole: Structural analogue with a fluorophenoxy-pyridyl group. Shows moderate antimicrobial activity and favorable ADME properties .

Pharmacological Activity Comparison

Table 1: Anticancer Activity of Selected Analogues

Compound Target Cell Line GI₅₀ (μM) Mechanism Reference
Target Compound* HepG2, MDA-MB-231 Pending Bcl-2 inhibition (predicted)
KA39 Colorectal C26 0.7 Immunogenic cell death
5b (Triazolothiadiazole) MCF-7 8.3 Bcl-2 inhibition
Paclitaxel (Control) MDA-MB-231 0.01 Microtubule stabilization

*Predicted activity based on structural similarity.

Table 2: Antiparasitic Activity

Compound Target Parasite IC₅₀ (μM) Key Substituents Reference
Target Compound* Giardia lamblia Pending Benzimidazole + triazolothiadiazole
O2N-BZM7 Trichomonas vaginalis 2.8 Pyridyl-sulfinyl, nitro
Metronidazole (Control) Giardia intestinalis 12.5 Nitroimidazole

Key Optimization Strategies :

  • Substituent Effects : The 4-methoxyphenyl group enhances lipophilicity and π-stacking interactions, as seen in compound 5b .
  • Hybrid Design : Combining benzimidazole (DNA intercalation) and triazolothiadiazole (enzyme inhibition) may yield multitarget activity .

Q & A

Q. What are the optimal synthetic routes for preparing the target compound, and how can its purity be validated?

Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of pyrazole intermediates via condensation of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride . Cyclization with hydrazine hydrate yields the triazolo-thiadiazole core, followed by benzimidazole coupling. Purification via column chromatography and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (≥95% purity) are critical. Elemental analysis confirms stoichiometric ratios .

Q. How can the crystal structure of the compound be determined to confirm its stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Crystallization in ethanol or DCM/hexane mixtures at controlled temperatures (4°C) yields suitable crystals. Key parameters include C–H⋯N hydrogen bonds and π–π stacking interactions, which stabilize the lattice .

Q. What in silico methods are suitable for predicting the compound’s biological targets?

Methodological Answer: Molecular docking against enzymes like fungal 14-α-demethylase (PDB: 3LD6) using AutoDock Vina or Schrödinger Suite. Parameters: grid box centered on the active site, Lamarckian genetic algorithm, and validation via re-docking co-crystallized ligands. Pyrazole and triazole moieties are critical for binding .

Q. Which spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm).
  • FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm1^{-1}).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ via ESI+) .

Q. How can preliminary antimicrobial activity be screened?

Methodological Answer: Use broth microdilution assays (CLSI guidelines) against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains. Prepare stock solutions in DMSO (≤1% v/v), test concentrations from 0.5–128 µg/mL, and compare MICs to fluconazole/ampicillin controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for derivatives with modified substituents?

Methodological Answer: Systematically vary substituents at the 6-position (e.g., replace 4-methoxyphenyl with halogenated or electron-withdrawing groups). Assess changes in logP (HPLC-derived), dipole moments (DFT calculations), and bioactivity. For example, 3-chlorophenyl analogs show enhanced antifungal activity due to increased lipophilicity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Replicate assays in triplicate using the same strain (e.g., ATCC-derived C. albicans).
  • Membrane permeability tests : Use Caco-2 cell monolayers to differentiate intrinsic activity vs. bioavailability issues.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation .

Q. How can the mechanism of action be validated beyond docking predictions?

Methodological Answer:

  • Enzyme inhibition assays : Measure 14-α-demethylase activity via UV-Vis (Δ absorbance at 450 nm for lanosterol conversion).
  • Gene knockout studies : Use CRISPR-Cas9 in C. albicans to delete ERG11 (target gene) and assess resistance.
  • Cellular imaging : Fluorescent probes (e.g., DAPI) confirm membrane disruption .

Q. What computational tools predict metabolic pathways and potential toxicity?

Methodological Answer: Use SwissADME for metabolism prediction (e.g., cytochrome P450 3A4 oxidation sites). Toxicity: ProTox-II predicts hepatotoxicity (e.g., benzimidazole analogs may inhibit hERG channels). Validate with Ames test (mutagenicity) and hemolysis assays .

Q. How can crystallographic data inform polymorph screening for formulation studies?

Methodological Answer: Screen polymorphs via solvent evaporation (10 solvents, 50–80°C). Analyze powder XRD patterns (Bruker D8 Advance) and compare to SC-XRD data. Stability tests (40°C/75% RH, 4 weeks) identify the most stable form. DSC/TGA profiles confirm melting points and decomposition .

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